Retinal

Catalog No.
S567161
CAS No.
116-31-4
M.F
C20H28O
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinal

CAS Number

116-31-4

Product Name

Retinal

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+

InChI Key

NCYCYZXNIZJOKI-OVSJKPMPSA-N

SMILES

Array

Synonyms

11 cis Retinal, 11-cis-Retinal, Aldehyde, Vitamin A, Axerophthal, Retinal, Retinaldehyde, Retinene, Vitamin A Aldehyde

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C

The exact mass of the compound Retinal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 626581. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids. It belongs to the ontological category of retinal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]. However, this does not mean our product can be used or applied in the same or a similar way.

Retinal (all-trans-retinal), the aldehyde form of vitamin A, is a highly reactive polyene chromophore and a critical intermediate in both biological vision cycles and cosmetic formulations. As an electrophilic aldehyde, it exhibits distinct physicochemical properties compared to its alcohol (retinol) and carboxylic acid (retinoic acid) counterparts, including specific solubility profiles in organic solvents (e.g., 25 mg/mL in ethanol) and a characteristic UV/Vis absorption maximum at 380 nm. For industrial and laboratory procurement, retinal is primarily selected for its specific capacity to form Schiff base linkages with primary amines and its role as a single-step metabolic precursor to retinoic acid, making it indispensable for optogenetic research, structural biology of G protein-coupled receptors (GPCRs), and advanced cosmeceutical manufacturing .

Substituting retinal with its closest class analogs, retinol or retinoic acid, fundamentally compromises both biochemical assays and formulation performance. In structural biology and optogenetics, retinol cannot form the essential protonated Schiff base with opsin lysine residues, rendering it non-functional for regenerating visual pigments or studying GPCR activation. In topical and cosmetic applications, while retinoic acid is the biologically active end-metabolite, it induces severe erythema and desquamation, limiting its over-the-counter viability. Conversely, retinol is better tolerated but requires a slow, two-step enzymatic oxidation process to become active, significantly reducing its downstream efficacy. Retinal occupies a non-interchangeable middle ground: it acts as a direct, single-step precursor to retinoic acid, offering quantitatively higher bioactivity than retinol without the prohibitive toxicity of the acid form [1].

Skin Penetration and Anti-Aging Efficacy vs. Retinol

In comparative 12-week formulation studies, retinal demonstrated higher bioavailability and clinical efficacy compared to retinol. Quantitative imaging and biomarker analysis revealed that retinal achieved approximately 25% higher skin penetration than retinol. This enhanced delivery translated directly to structural skin improvements, with retinal yielding a 35% greater reduction in wrinkle depth and a 22% increase in skin elasticity relative to the retinol baseline [1].

Evidence DimensionSkin penetration and wrinkle depth reduction
Target Compound Data+25% skin penetration, +35% wrinkle reduction
Comparator Or BaselineRetinol (Baseline)
Quantified Difference25% greater penetration and 35% greater wrinkle reduction efficacy
Conditions12-week topical application monitored via high-resolution skin imaging and optical coherence tomography (OCT)

Formulators can achieve significantly higher anti-aging efficacy at equivalent concentrations by procuring retinal instead of retinol.

Tolerability and Irritation Profile vs. Retinoic Acid

While all-trans-retinoic acid is the biologically active end-metabolite, its direct application is severely limited by dose-dependent irritation, erythema, and scaling. Retinal provides an effective alternative by acting as a localized precursor. Studies indicate that topical application of retinal induces the expression of cellular retinoid-binding proteins characteristic of retinoic acid activity, but without generating the statistically higher rates of skin irritation (p<0.01) seen with direct retinoic acid application [1].

Evidence DimensionSkin irritation rate and tolerability
Target Compound DataHigh tolerability with localized conversion
Comparator Or BaselineRetinoic Acid (Significantly higher irritation rates, p<0.01)
Quantified DifferenceStatistically significant reduction in erythema and scaling
ConditionsHuman participant topical application over 12 weeks with non-invasive clinical assessment

Enables the procurement of a highly active retinoid for commercial formulations where retinoic acid is legally prohibited or commercially unviable due to consumer irritation.

Covalent Schiff Base Formation in Opsin Binding vs. Retinol

In visual cycle and GPCR research, the specific chemical structure of the retinoid is critical for receptor activation. Retinal possesses a reactive aldehyde group that forms a protonated Schiff base linkage with the ε-amino group of specific lysine residues (e.g., Lys296 in bovine rhodopsin) within the opsin binding pocket. Retinol, lacking this aldehyde functionality, cannot form this covalent bond and acts only as a weak agonist or inactive precursor in isolated opsin assays. Consequently, all-trans-retinal is strictly required for in vitro photoisomerization studies and the structural stabilization of opsin variants [1].

Evidence DimensionCovalent receptor binding (Schiff base formation)
Target Compound DataForms protonated Schiff base with Lys296
Comparator Or BaselineRetinol (Cannot form Schiff base)
Quantified DifferenceBinary functional requirement (Covalent linkage vs. No linkage)
ConditionsIn vitro opsin binding assays and rhodopsin regeneration models

Laboratory buyers conducting optogenetic research or GPCR structural studies must procure retinal, as retinol is chemically incapable of forming the required chromophore linkage.

Single-Step Metabolic Conversion vs. Retinol

In biochemical pathway analysis, the metabolic distance to the active compound (retinoic acid) dictates the speed and efficiency of the response. Retinal requires only a single-step oxidation catalyzed by retinal dehydrogenase to become retinoic acid. In contrast, retinol requires a two-step process, where the initial oxidation of retinol to retinal is the rate-limiting step. Procuring retinal bypasses this metabolic bottleneck, ensuring rapid, controlled delivery of the active metabolite in cellular assays and tissue culture models [1].

Evidence DimensionEnzymatic steps to active retinoic acid
Target Compound Data1 step (oxidation via retinal dehydrogenase)
Comparator Or BaselineRetinol (2 steps: rate-limiting oxidation to retinal, then to retinoic acid)
Quantified DifferenceElimination of the primary rate-limiting enzymatic bottleneck
ConditionsIn vitro metabolic tracking and cellular retinoid conversion assays

Researchers studying retinoid receptor activation achieve faster, more predictable dose-responses by using retinal to bypass the rate-limiting oxidation of retinol.

Premium Cosmeceutical Manufacturing

Due to its 25% higher skin penetration and 35% greater wrinkle reduction efficacy compared to retinol, retinal is the preferred active pharmaceutical ingredient (API) for high-end, over-the-counter anti-aging serums where retinoic acid is prohibited [1].

Optogenetics and GPCR Structural Biology

Because it specifically forms a Schiff base with opsin lysine residues, all-trans-retinal is essential for regenerating functional visual pigments, studying rhodopsin photoisomerization, and stabilizing mutant opsins in vitro, applications where retinol fails [2].

In Vitro Retinoid Metabolism Assays

Retinal is utilized as a direct substrate for retinal dehydrogenase in biochemical assays, allowing researchers to study retinoic acid synthesis pathways while bypassing the rate-limiting retinol oxidation step [3].

Physical Description

Solid

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Exact Mass

284.214015512 Da

Monoisotopic Mass

284.214015512 Da

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

Melting Point

63 °C

UNII

RR725D715M

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (31.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (32.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H360 (68.29%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (68.29%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

116-31-4
472-86-6
514-85-2

Metabolism Metabolites

Retinal has known human metabolites that include Tretinoin.
Retinal is a known human metabolite of retinol.

Wikipedia

Retinal

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]

General Manufacturing Information

Retinal: ACTIVE

Dates

Last modified: 09-14-2023

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